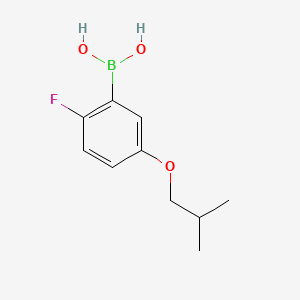

2-Fluoro-5-isobutoxyphenylboronic acid

Description

Properties

IUPAC Name |

[2-fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEDQMGDFFCTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674917 | |

| Record name | [2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-65-6 | |

| Record name | B-[2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-isobutoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-5-isobutoxyphenylboronic acid molecular weight

An In-Depth Technical Guide to 2-Fluoro-5-isobutoxyphenylboronic Acid: A Key Building Block for Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction: In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and boronic acid moieties into molecular scaffolds has become a cornerstone of rational drug design. The unique properties imparted by these functional groups—such as enhanced metabolic stability, increased binding affinity, and versatile synthetic handles—are highly sought after by researchers in pharmaceutical and biotechnology sectors. This guide provides a comprehensive technical overview of 2-Fluoro-5-isobutoxyphenylboronic acid, a valuable building block that synergistically combines these features. We will delve into its fundamental properties, strategic applications, synthesis, and analytical characterization, offering field-proven insights for its effective utilization in drug development programs.

Core Molecular Attributes and Physicochemical Properties

2-Fluoro-5-isobutoxyphenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid core substituted with both a fluorine atom and an isobutoxy group. This specific arrangement of substituents gives rise to a unique set of properties that are highly advantageous for synthetic and medicinal chemistry applications.

The presence of the fluorine atom at the ortho-position to the boronic acid can significantly modulate the acidity of the boronic acid and influence the electronic properties of the aromatic ring.[1] Fluorine's high electronegativity can increase the lipophilicity of a molecule, which can in turn improve its membrane permeability and overall bioavailability.[2][3] The isobutoxy group at the meta-position further enhances lipophilicity and provides a steric and electronic profile that can be exploited for targeted molecular interactions.

A summary of the key quantitative data for this compound is presented below:

| Property | Value | Reference |

| Molecular Weight | 212.03 g/mol | [4] |

| Molecular Formula | C₁₀H₁₄BFO₃ | [4][5] |

| CAS Number | 1217500-65-6 | [4][5] |

| Synonym | [2-fluoro-5-(2-methylpropoxy)phenyl]boronic acid | [5] |

| Polar Surface Area (PSA) | 49.69 Ų | [5] |

| LogP | 0.54 | [5] |

Strategic Importance in Drug Discovery and Medicinal Chemistry

The true value of 2-Fluoro-5-isobutoxyphenylboronic acid lies in its application as a versatile building block for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Boronic acids are renowned for their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[6]

The Power of Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction allows for the efficient and modular construction of biaryl and substituted aromatic systems, which are privileged structures in many approved drugs. The workflow for a typical Suzuki-Miyaura coupling involving 2-Fluoro-5-isobutoxyphenylboronic acid is depicted below. The choice of catalyst, base, and solvent is critical and must be optimized for each specific substrate pairing to ensure high yield and purity of the desired product.

Applications in Targeted Therapies

Fluorinated phenylboronic acids are instrumental in the synthesis of targeted therapies. For instance, fluorinated benzoic acids, which are structurally related, are used to create potent and selective kinase inhibitors and molecules for the management of chronic pain.[7] The unique electronic and steric properties of 2-Fluoro-5-isobutoxyphenylboronic acid make it an attractive candidate for constructing novel inhibitors for a wide range of biological targets. Boron-containing compounds have already made a significant impact in medicine, with several approved drugs, including treatments for multiple myeloma and topical antifungals.[8]

Synthesis and Handling

Proposed Synthetic Pathway

Step-by-Step Proposed Synthesis:

-

Starting Material Preparation: Begin with 1-bromo-2-fluoro-5-isobutoxybenzene. This precursor can be synthesized from commercially available materials through standard etherification and halogenation reactions.

-

Lithium-Halogen Exchange: Dissolve the 1-bromo-2-fluoro-5-isobutoxybenzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) and cool the mixture to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Formation of the Aryllithium Reagent: Add a solution of an organolithium reagent, such as n-butyllithium, dropwise to the cooled solution. The reaction is typically rapid.

-

Borylation: Quench the newly formed aryllithium species by adding a trialkyl borate, such as trimethyl borate or triisopropyl borate, at -78 °C.

-

Hydrolysis: Allow the reaction to warm to room temperature and then quench with an aqueous acid (e.g., dilute HCl) to hydrolyze the borate ester and yield the final 2-Fluoro-5-isobutoxyphenylboronic acid.

-

Purification: The crude product can be purified by extraction followed by recrystallization or column chromatography to yield the final, high-purity product.

Safety, Handling, and Storage

As with all boronic acids, proper safety protocols must be followed. Based on safety data for analogous compounds, 2-Fluoro-5-isobutoxyphenylboronic acid should be handled with care.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] It is advisable to store under an inert atmosphere to prevent degradation.[11]

-

Hazards: Boronic acids as a class can cause skin, eye, and respiratory irritation.[9][10]

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of 2-Fluoro-5-isobutoxyphenylboronic acid is paramount for its successful application in synthesis. A multi-technique analytical approach is recommended for comprehensive characterization.

Recommended Analytical Workflow:

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons in the 6-8 ppm region, isobutoxy protons (CH₂, CH, CH₃) in the 0.5-4.0 ppm region, and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for each carbon atom in the molecule. |

| ¹⁹F NMR | Confirmation of fluorine incorporation | A singlet or doublet (due to coupling with adjacent protons) characteristic of an aryl fluoride. |

| ¹¹B NMR | Confirmation of the boronic acid moiety | A broad singlet characteristic of a trigonal planar boronic acid. |

| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with a mass corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. |

| Elemental Analysis | Determination of elemental composition | The percentage of C, H, and other elements should match the calculated values for C₁₀H₁₄BFO₃. |

Conclusion

2-Fluoro-5-isobutoxyphenylboronic acid represents a highly valuable and strategically designed building block for modern drug discovery. Its unique combination of a reactive boronic acid handle, a modulating fluorine atom, and a lipophilic isobutoxy group provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecular architectures. By understanding its core properties, synthetic accessibility, and proper handling procedures, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics.

References

-

CRO Splendid Lab Pvt. Ltd. 2-Fluoro-5-isobutoxyphenylboronic acid. [Link]

-

ResearchGate. Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria | Request PDF. [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 6-Fluoro-3-pyridinylboronic acid, 97%. [Link]

-

GlobalChemMall. 2-Fluoro-5-isobutoxyphenylboronic acid. [Link]

- Google Patents. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.

-

ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

-

MDPI. Boron-Based Functionalities Enhance, the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. [Link]

-

MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

-

PubChem. (4-Fluoro-2-isobutoxy-5-methylphenyl)boronic acid. [Link]

-

JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. globalchemmall.com [globalchemmall.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. d-nb.info [d-nb.info]

- 9. fishersci.pt [fishersci.pt]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.ca [fishersci.ca]

Spectroscopic Characterization of 2-Fluoro-5-isobutoxyphenylboronic Acid: A Multi-technique Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-isobutoxyphenylboronic acid is a key building block in modern synthetic chemistry, particularly valued in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical and materials science targets. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the expected spectral data for this compound, leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a Senior Application Scientist, my objective is to not only present the data but to explain the underlying principles and experimental considerations, offering a robust framework for researchers to verify and interpret their own analytical findings. We will delve into ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, alongside IR spectroscopy, to build a complete and validated spectroscopic profile of the molecule.

Introduction to 2-Fluoro-5-isobutoxyphenylboronic Acid

2-Fluoro-5-isobutoxyphenylboronic acid belongs to the versatile class of arylboronic acids. The presence of a fluorine atom and an isobutoxy group on the phenyl ring imparts specific steric and electronic characteristics that are highly desirable in drug discovery for modulating properties like metabolic stability and binding affinity. The boronic acid moiety is the functional handle for palladium-catalyzed cross-coupling reactions.

1.1. Chemical Structure and Physicochemical Properties

The molecular structure dictates the spectral output. The ortho-fluorine atom introduces the possibility of through-bond J-coupling with nearby protons, while the isobutoxy group provides distinct aliphatic signals.

Caption: Molecular Structure of 2-Fluoro-5-isobutoxyphenylboronic acid.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄BFO₃ |

| Molecular Weight | 212.03 g/mol |

| CAS Number | 1256345-54-6 |

| Appearance | Typically a white to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis requires a multi-nuclear approach. It is crucial to use a deuterated solvent in which the sample is fully soluble, such as DMSO-d₆ or CDCl₃. Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially upon dehydration. The presence of water or performing the analysis in a solvent like DMSO-d₆, which can act as a Lewis base, helps to favor the monomeric acid form.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is divided into two distinct regions: aromatic and aliphatic.

-

Aromatic Region (approx. 6.8-7.5 ppm): The three protons on the phenyl ring will exhibit complex splitting patterns due to both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling.

-

H6: This proton is ortho to the boronic acid group and meta to the fluorine. It will likely appear as a doublet of doublets, split by H4 (⁴JHH, small) and the fluorine (⁴JHF, ~4-6 Hz).

-

H3: This proton is ortho to the fluorine and meta to the boronic acid. It is expected to be a doublet of doublets, split by H4 (³JHH, ~8-9 Hz) and the fluorine (³JHF, ~9-11 Hz).

-

H4: This proton is meta to both the fluorine and the boronic acid. It will be split by H3 and H6, appearing as a complex multiplet, likely a triplet of doublets or a more complex pattern.

-

-

Aliphatic Region (approx. 0.9-3.8 ppm): The isobutoxy group gives rise to three distinct signals.

-

-OCH₂-: A doublet (³JHH, ~6-7 Hz) due to coupling with the adjacent CH proton.

-

-CH(CH₃)₂: A multiplet (septet or nonet) resulting from coupling to the two methyl groups and the CH₂ group.

-

-CH(CH₃)₂: A doublet (³JHH, ~6-7 Hz) representing the six equivalent protons of the two methyl groups.

-

-

B(OH)₂: The protons of the boronic acid hydroxyl groups often appear as a broad singlet, which is exchangeable with D₂O. Its chemical shift can vary significantly depending on concentration, solvent, and water content.

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 6.8 - 7.5 | m | Various H-H, H-F |

| B(OH)₂ | 4.0 - 8.0 | br s | - |

| -OCH₂- | ~3.8 | d | ~6.5 |

| -CH(CH₃)₂ | ~2.0 | m | ~6.7 |

| -CH(CH₃)₂ | ~1.0 | d | ~6.7 |

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. The key feature will be the observation of C-F coupling.

-

Aromatic Carbons (approx. 110-165 ppm): Six distinct signals are expected.

-

C-F: This carbon will show a large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet.

-

C-B: The signal for the carbon attached to boron is often broad due to the quadrupolar nature of the boron nucleus. Its chemical shift is typically in the 125-135 ppm range for arylboronic acids.

-

C-O: The carbon attached to the isobutoxy group will be shifted downfield.

-

Other aromatic carbons will appear as doublets or triplets with smaller C-F coupling constants (²JCF, ³JCF).

-

-

Aliphatic Carbons (approx. 19-75 ppm): The three carbons of the isobutoxy group will be clearly visible in the upfield region.

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C-F | 160 - 165 | Doublet, ¹JCF ≈ 245 Hz |

| C-O | 155 - 160 | Singlet or small d |

| C-B | 125 - 135 | Broad singlet |

| Ar-C | 110 - 130 | Singlets or doublets (C-F coupling) |

| -OCH₂- | ~75 | Singlet |

| -CH- | ~28 | Singlet |

| -CH₃ | ~19 | Singlet |

2.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for confirming the presence and environment of the fluorine atom.[1]

-

Chemical Shift: For fluoroaromatic compounds, the ¹⁹F signal typically appears in the range of -100 to -140 ppm relative to a CFCl₃ standard.[2] The electronic environment, influenced by the boronic acid and isobutoxy groups, will determine the precise shift.

-

Coupling: The signal will be split by the ortho and meta protons (H3 and H4, respectively). This will likely result in a triplet or a doublet of doublets.

2.4. ¹¹B NMR Spectroscopy

This technique is diagnostic for the state of the boronic acid.[3] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and geometry.[4][5]

-

Trigonal Boronic Acid (sp²): The free, monomeric boronic acid has a trigonal planar geometry around the boron atom. This environment results in a characteristic broad signal in the range of δ = +28 to +33 ppm .[4]

-

Tetrahedral Boronate (sp³): If the boronic acid forms a complex with a Lewis base (like DMSO or a diol), or exists as a boronate anion at high pH, the boron atom becomes sp³-hybridized and tetrahedral. This increased coordination and shielding results in a significant upfield shift to approximately δ = +3 to +9 ppm .[5][6] The observation of a signal near 30 ppm is a key validation point for the free acid form.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the key functional groups present in the molecule. The analysis of phenylboronic acids by IR has been well-documented.[7][8][9]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Significance |

|---|---|---|

| 3200 - 3600 | O-H stretch (broad) | Confirms the presence of the -B(OH)₂ group. Broadness indicates hydrogen bonding.[8] |

| 2870 - 2960 | C-H stretch (aliphatic) | Corresponds to the isobutoxy group. |

| ~3050 | C-H stretch (aromatic) | Aromatic C-H bonds. |

| ~1610, ~1480 | C=C stretch (aromatic) | Phenyl ring skeletal vibrations. |

| ~1350 | B-O stretch (asymmetric) | A key diagnostic band for the boronic acid moiety.[10] |

| ~1250 | C-O-C stretch (asymmetric) | Aryl-alkyl ether linkage. |

| ~1150 | C-F stretch | Carbon-fluorine bond vibration. |

The most telling feature is the very broad O-H stretching band, which confirms the presence of the acid functionality. The B-O stretch is also a critical, though sometimes complex, region for confirming the boronic acid group.

Experimental Protocols

To ensure data integrity, standardized protocols must be followed. Boronic acids are prone to dehydration, forming boroxines, which can complicate spectral interpretation.

4.1. General Sample Preparation

-

Storage: Store the compound in a desiccator to minimize water absorption and dehydration.

-

Weighing: Weigh the sample rapidly in a controlled environment.

-

Solvation: For NMR, dissolve the sample in a high-quality deuterated solvent (e.g., DMSO-d₆) immediately before analysis. Ensure complete dissolution. For IR, prepare a KBr pellet or use a Diamond ATR accessory.

4.2. Protocol for NMR Data Acquisition

Caption: Standardized workflow for NMR spectral data acquisition.

Data Interpretation and Structural Confirmation

The final structure is confirmed not by a single piece of data, but by the convergence of all spectral evidence. The workflow below illustrates this logic.

Caption: Logical workflow for structural confirmation using multi-technique spectral data.

Conclusion

The spectroscopic characterization of 2-Fluoro-5-isobutoxyphenylboronic acid is a clear-cut process when a systematic, multi-nuclear NMR and IR approach is employed. The key identifiers are the complex aromatic signals in the ¹H NMR due to H-F coupling, the large ¹JCF coupling in the ¹³C NMR, the diagnostic chemical shift of the fluorine atom in the ¹⁹F NMR, the sp² boron signal near +30 ppm in the ¹¹B NMR, and the broad O-H and B-O stretching bands in the IR spectrum. This guide provides the predictive data and methodological framework for researchers to confidently verify the identity and purity of this important synthetic building block.

References

-

PubChem National Center for Biotechnology Information. (n.d.). 2-Fluorophenylboronic acid. PubChem Compound Summary for CID 2734354. Retrieved from [Link]

-

Lappert, M. F., & Smith, J. D. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2094. Retrieved from [Link]

- Wrackmeyer, B. (1988). NMR Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. Annual Reports on NMR Spectroscopy, 20, 61-185.

- Nöth, H., & Wrackmeyer, B. (1978). NMR Spectroscopy of Boron Compounds. NMR Basic Principles and Progress, 14, 1-461.

-

Constantinou, I., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3845–3852. Retrieved from [Link]

- Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Coles, S. J., et al. (2010). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 26(19), 15338-15344. Retrieved from [Link]

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. azom.com [azom.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-Fluoro-5-isobutoxyphenylboronic acid in organic solvents

An In-depth Technical Guide Solubility of 2-Fluoro-5-isobutoxyphenylboronic Acid in Organic Solvents: A Guide for Pharmaceutical Development

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. Arylboronic acids, and specifically functionalized derivatives like 2-Fluoro-5-isobutoxyphenylboronic acid, are pivotal building blocks in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-5-isobutoxyphenylboronic acid in common organic solvents. By synthesizing data from closely related analogues and fundamental chemical principles, this document offers predictive insights and a robust experimental framework for researchers, chemists, and formulation scientists. We will explore the molecular determinants of solubility for this compound, present relevant experimental data, and provide a detailed, field-proven protocol for accurate solubility determination.

Introduction: The Strategic Importance of Boronic Acids in Drug Discovery

Boronic acids have become an indispensable tool in the medicinal chemist's toolbox.[1] Their utility extends far beyond their foundational role in C-C bond formation. The unique electronic nature of the boron atom—specifically its vacant p-orbital—allows it to act as a Lewis acid and engage in reversible covalent interactions with diols, a motif prevalent in biological systems like saccharides.[2] This property has been harnessed to create sophisticated glucose sensors and targeted drug delivery systems.[1][2]

Furthermore, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, most notably the proteasome inhibitor Bortezomib (Velcade®), used in cancer therapy.[3] The boron atom forms a stable complex with the N-terminal threonine residue in the proteasome's active site, leading to potent and specific inhibition.[3] The incorporation of boronic acids can significantly enhance a drug's potency and improve its pharmacokinetic profile.[4]

For a synthetic building block like 2-Fluoro-5-isobutoxyphenylboronic acid, understanding its solubility is not merely an academic exercise; it is a critical prerequisite for practical application. Poor solubility can lead to:

-

Inefficient Reactions: Heterogeneous reaction mixtures often result in slow kinetics, incomplete conversions, and the formation of undesirable byproducts.

-

Purification Challenges: The choice of an appropriate solvent system for crystallization, a primary method for purifying solid intermediates, is entirely dependent on differential solubility.

-

Handling and Formulation Issues: Consistent and predictable solubility is essential for preparing stock solutions and developing scalable, reproducible processes.

Physicochemical Profile and Molecular Determinants of Solubility

To understand the solubility of 2-Fluoro-5-isobutoxyphenylboronic acid, we must first analyze its structural features, which dictate its interactions with solvent molecules.

-

Structure:

-

Chemical Name: 2-Fluoro-5-isobutoxyphenylboronic acid

-

Molecular Formula: C₁₀H₁₄BFO₃

-

Molecular Weight: 212.03 g/mol (Approx.)

-

The solubility of this molecule is a complex interplay of its three primary functional regions:

-

The Boronic Acid Group (-B(OH)₂): This is the primary polar, hydrophilic center of the molecule. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in polar solvents like ketones (acetone) and ethers.[5][6] It is important to note that boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating, which can complicate solubility behavior.[6]

-

The Isobutoxy Group (-OCH₂(CH(CH₃)₂)): This bulky, aliphatic chain is distinctly nonpolar and hydrophobic. It contributes to solubility in low-polarity solvents such as hydrocarbons (methylcyclohexane) and ethers (dipropyl ether) through van der Waals interactions.[7]

-

The Fluorinated Phenyl Ring: The aromatic ring itself is largely hydrophobic. The fluorine atom at the 2-position is a strongly electronegative substituent, which introduces a dipole moment and can act as a weak hydrogen bond acceptor. This slightly increases the molecule's overall polarity compared to its non-fluorinated parent compound.

The balance between the hydrophilic boronic acid group and the hydrophobic isobutoxy-substituted phenyl ring dictates the optimal solvent environment.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the key intermolecular forces at play between 2-Fluoro-5-isobutoxyphenylboronic acid and representative polar aprotic (Acetone) and nonpolar (Methylcyclohexane) solvents.

Caption: Key intermolecular forces governing solubility.

Predictive Solubility Data from Structural Analogues

The data reveals two critical insights:

-

The introduction of the isobutoxy group generally increases solubility in most tested organic solvents compared to unsubstituted phenylboronic acid.[7]

-

The position of the substituent matters significantly. The ortho-isomer (2-isobutoxyphenylboronic acid) exhibits markedly higher solubility across all tested solvents compared to the meta and para isomers.[7]

Given that the target molecule is a 2-fluoro derivative, the data for ortho-isobutoxyphenylboronic acid serves as the most relevant predictive model. The electron-withdrawing fluorine atom is expected to slightly increase the compound's polarity, potentially enhancing its affinity for polar solvents while slightly diminishing it for purely nonpolar solvents, but the overall trends should remain consistent.

Table 1: Equilibrium Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents (Data adapted from Leszczyński, P., et al., J. Chem. Eng. Data 2020)[7]

| Solvent | Isomer | Mole Fraction (x₁) at 293.15 K (20°C) | Mole Fraction (x₁) at 313.15 K (40°C) | Solvent Type |

| Acetone | ortho | ~0.45 | ~0.65 | Polar Aprotic |

| meta | ~0.12 | ~0.25 | ||

| para | ~0.08 | ~0.18 | ||

| 3-Pentanone | ortho | ~0.35 | ~0.55 | Polar Aprotic |

| meta | ~0.08 | ~0.18 | ||

| para | ~0.06 | ~0.15 | ||

| Chloroform | ortho | ~0.20 | ~0.40 | Weakly Polar |

| meta | ~0.02 | ~0.05 | ||

| para | ~0.01 | ~0.03 | ||

| Dipropyl Ether | ortho | ~0.10 | ~0.22 | Nonpolar Ether |

| meta | ~0.01 | ~0.02 | ||

| para | ~0.005 | ~0.01 | ||

| Methylcyclohexane | ortho | ~0.002 | ~0.008 | Nonpolar |

| meta | <0.001 | ~0.001 | ||

| para | <0.001 | <0.001 |

Analysis: The data clearly indicates that 2-Fluoro-5-isobutoxyphenylboronic acid is expected to have high solubility in polar aprotic solvents like acetone and other ketones, moderate solubility in weakly polar solvents like chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane.[7] This profile is highly advantageous for purification by crystallization, where a compound should be highly soluble in a solvent when hot but sparingly soluble when cold, or by using a solvent/anti-solvent system (e.g., dissolving in acetone and precipitating with methylcyclohexane).

Experimental Protocol: Dynamic Method for Solubility Determination

To validate these predictions and obtain precise data for process optimization, direct measurement is required. The dynamic or "synthetic" method is a reliable technique for determining the temperature at which a solid solute completely dissolves in a solvent at a known composition.[5][7]

Causality in Experimental Design:

-

Known Composition: Starting with a precise mass of solute and solvent is critical, as this defines the mole fraction (x₁) for which the saturation temperature is being determined.

-

Slow, Controlled Heating (0.3–0.5 K/min): Rapid heating can cause the measured temperature to overshoot the true equilibrium point, leading to inaccurate results. A slow ramp ensures the system remains near thermal equilibrium.

-

Rigorous Stirring: Constant agitation is essential to prevent local supersaturation and ensure that the entire sample is at a uniform temperature and composition.

-

Turbidity Detection: The transition from a cloudy (biphasic) to a clear (monophasic) solution marks the exact point of dissolution. This can be observed visually or, for higher precision, measured using a light-scattering probe.[7]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a specific mass of 2-Fluoro-5-isobutoxyphenylboronic acid (solute) into a jacketed glass vessel. Record the mass to four decimal places.

-

Solvent Addition: Add a precise mass of the chosen organic solvent to the vessel. Record the mass. Calculate the mole fraction of the solute.

-

System Setup: Seal the vessel and place it on a magnetic stirrer with a stir bar inside. Connect the vessel's jacket to a circulating thermostat bath. Insert a calibrated digital thermometer (±0.1 K) directly into the sample mixture.

-

Equilibration: Begin stirring vigorously. Set the thermostat to a temperature where the mixture is clearly biphasic (cloudy).

-

Heating Ramp: Program the thermostat to increase the temperature at a slow, constant rate (e.g., 0.3 K/h).

-

Observation: Continuously monitor the sample for the disappearance of solid particles and turbidity.

-

Data Recording: Record the temperature at the precise moment the last solid particle dissolves and the solution becomes perfectly clear. This is the equilibrium temperature for that specific mole fraction.

-

Repeatability: Repeat the measurement by cooling the sample until it becomes turbid again and then re-running the heating ramp to ensure the result is reproducible.

-

Data Compilation: Repeat steps 1-8 for several different mole fractions to construct a complete solubility curve (temperature vs. mole fraction).

Experimental Workflow Diagram

Caption: Workflow for Dynamic Solubility Measurement.

Implications for Drug Development & Safety

-

Reaction Solvent Selection: For Suzuki-Miyaura couplings, a solvent that fully dissolves the boronic acid at the reaction temperature is crucial. Based on the data, ketones (acetone, MEK) or ethers (THF, 2-MeTHF) would be excellent choices. Nonpolar solvents like heptane or methylcyclohexane would be poor choices, suitable only as potential anti-solvents.

-

Crystallization & Purification: The significant difference in solubility between polar aprotic and nonpolar solvents makes a solvent/anti-solvent crystallization highly viable. For example, dissolving the crude product in hot acetone followed by the slow addition of methylcyclohexane would likely yield a high recovery of pure crystalline material.

-

Safety and Handling: Like many arylboronic acids, 2-Fluoro-5-isobutoxyphenylboronic acid should be handled as a potential irritant. Safety data sheets for similar compounds indicate they can cause skin and serious eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[8][9]

Conclusion

While direct solubility data for 2-Fluoro-5-isobutoxyphenylboronic acid is sparse, a robust and reliable solubility profile can be constructed through the analysis of its structural components and extrapolation from well-documented analogues. The molecule is predicted to exhibit high solubility in polar aprotic solvents, moderate solubility in weakly polar solvents, and poor solubility in nonpolar hydrocarbons. This profile is governed by the interplay between its polar boronic acid head and its large, hydrophobic substituted phenyl tail. The provided dynamic measurement protocol offers a clear and validated pathway for obtaining the precise experimental data needed to optimize synthetic, purification, and formulation processes in a drug development setting.

References

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4515–4521. [Link]

-

Sporzyński, A., & Leszczyński, P. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 816–828. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluorophenylboronic acid. PubChem Compound Database. Retrieved from [Link]

-

Leandro, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4949. [Link]

-

Sporzyński, A., & Leszczyński, P. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Sporzyński, A., & Leszczyński, P. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 816-828. [Link]

-

Diva-Portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [Link]

-

American Chemical Society. (n.d.). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. ACS Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Chloro-5-fluoro-3-isobutoxyphenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 11: Solubility and Borax (Experiment). Retrieved from [Link]

-

Landrum, G. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Magnaflux. (2021). Safety Data Sheet. Retrieved from [Link]

-

Utrecht University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

-

Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 357. [Link]

-

MDPI. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. Molecules, 26(11), 3121. [Link]

-

ResearchGate. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

-

Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]

-

Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. synquestlabs.com [synquestlabs.com]

- 9. magnaflux.com [magnaflux.com]

physical and chemical properties of 2-Fluoro-5-isobutoxyphenylboronic acid

An In-depth Technical Guide to 2-Fluoro-5-isobutoxyphenylboronic Acid: Properties, Reactivity, and Applications

Introduction: A Versatile Building Block in Modern Synthesis

2-Fluoro-5-isobutoxyphenylboronic acid is a specialized organic compound that has emerged as a significant building block for researchers in medicinal chemistry and materials science. Its unique trifunctional architecture—a reactive boronic acid group, an electron-withdrawing fluorine atom, and an electron-donating, sterically influential isobutoxy group—provides a powerful tool for constructing complex molecular frameworks. This guide offers a senior application scientist's perspective on the core physical and chemical properties of this reagent, focusing on the causality behind its reactivity and providing field-proven insights for its practical application.

The strategic placement of the fluorine atom ortho to the boronic acid moiety significantly modulates the electronic properties of the phenyl ring, influencing the acidity and reactivity of the boronic acid. The para-isobutoxy group, meanwhile, enhances solubility in organic media and provides a handle for tuning steric interactions in coupling reactions. This combination makes the compound a valuable intermediate for synthesizing novel pharmaceutical agents and functional materials.[1][2]

| Identifier | Value |

| Chemical Name | 2-Fluoro-5-isobutoxyphenylboronic acid |

| Synonym | [2-fluoro-5-(2-methylpropoxy)phenyl]boronic acid[3] |

| CAS Number | 1217500-65-6[3][4] |

| Molecular Formula | C₁₀H₁₄BFO₃[3] |

| Molecular Weight | 212.03 g/mol [3] |

Molecular Structure and Physicochemical Properties

The functionality of 2-Fluoro-5-isobutoxyphenylboronic acid is dictated by the interplay of its constituent groups. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which increases the Lewis acidity of the boron center. This makes the boronic acid more susceptible to nucleophilic attack by a base, a critical activation step in its most common reactions.[5] Conversely, the isobutoxy group provides an electron-donating resonance effect (+R) and enhances the compound's lipophilicity.

Caption: Key functional groups and their electronic influence.

Summary of Physical Properties

The physical state and solubility are critical parameters for reaction setup and purification. The presence of the isobutoxy group generally increases the solubility of the parent phenylboronic acid in many common organic solvents.[6]

| Property | Value / Description | Rationale / Insight |

| Appearance | Typically an off-white to white solid. | Consistent with the crystalline nature of many substituted phenylboronic acids. |

| Melting Point | Data not consistently available in public literature. | Boronic acids can have variable melting points and may dehydrate upon heating, complicating accurate measurement. |

| Solubility | Soluble in many organic solvents such as acetone, chloroform, and 3-pentanone.[6] | The isobutoxy group enhances lipophilicity, making it more compatible with organic media compared to unsubstituted phenylboronic acid. Studies on isomers show ortho-substituted variants have significantly higher solubility.[6] |

| pKa | Expected to be lower than unsubstituted phenylboronic acid (~8.8). | The strong electron-withdrawing nature of the ortho-fluorine atom stabilizes the boronate anion, thus lowering the pKa and making the compound more acidic.[5][7] |

Chemical Reactivity and Stability

Equilibrium and Stability Concerns

A defining characteristic of boronic acids is their tendency to undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine. This equilibrium can complicate stoichiometry and analysis, as the sample may exist as a mixture of the monomer and trimer.

Caption: Monomer-Boroxine equilibrium in boronic acids.

Expert Insight: The formation of boroxines is often an indicator of sample age or improper storage. For quantitative applications like Suzuki-Miyaura coupling, it is crucial to either use freshly acquired material or to understand the monomer-to-boroxine ratio in the reagent. To mitigate this, boronic acids should be stored in a cool, dry place under an inert atmosphere.[8] For particularly unstable boronic acids, derivatization to a more stable form, such as a pinacol or MIDA boronate ester, is a common and effective strategy.[9][10]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 2-Fluoro-5-isobutoxyphenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[11]

The reaction proceeds via a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols & Analytical Characterization

Trustworthy protocols are self-validating. The following sections provide methodologies that include built-in checks and explain the rationale for key steps.

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling 2-Fluoro-5-isobutoxyphenylboronic acid with a generic aryl bromide.

Objective: To synthesize a biaryl product via Pd-catalyzed C-C bond formation.

Methodology:

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), 2-Fluoro-5-isobutoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is essential for activating the boronic acid for the transmetalation step.[11]

-

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).

-

Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water can aid in dissolving the base and facilitate the reaction.

-

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Analytical Characterization by RP-HPLC

Accurate analysis of boronic acids by reversed-phase HPLC (RP-HPLC) requires careful method development to prevent on-column hydrolysis or degradation.[10]

Objective: To determine the purity of a 2-Fluoro-5-isobutoxyphenylboronic acid sample.

Caption: General workflow for RP-HPLC analysis.

Methodology:

-

Sample Preparation: Prepare a stock solution of the boronic acid at approximately 1 mg/mL in acetonitrile.

-

Chromatographic Conditions:

-

Instrument: Standard HPLC system with UV detector.

-

Column: C18 stationary phase (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: A low concentration of a pH modifier like formic acid can improve peak shape. However, highly acidic conditions can promote hydrolysis of boronate esters if they are the target analyte. For the free boronic acid, this is less of a concern.[10]

-

-

Gradient: Start with a high aqueous composition (e.g., 95% A) and ramp to a high organic composition (e.g., 95% B) over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Data Analysis: Integrate the peak corresponding to the main compound and any impurities. Calculate the purity based on the relative peak areas. The presence of a broader, earlier-eluting peak could indicate the presence of the boroxine trimer.

Applications in Research and Development

The utility of 2-Fluoro-5-isobutoxyphenylboronic acid extends across several scientific domains:

-

Drug Discovery: It serves as a key intermediate in the synthesis of bioactive molecules. The 2-fluoro-5-isobutoxyphenyl moiety can be incorporated into lead compounds to modulate properties like metabolic stability, binding affinity, and lipophilicity, which are critical for developing effective therapeutics.[12][13]

-

Organic Synthesis: Beyond its use in Suzuki couplings, the boronic acid functional group can participate in other transformations, including Chan-Lam coupling (C-N bond formation) and Petasis reactions.[14]

-

Materials Science: Arylboronic acids are used to construct conjugated polymers and other advanced materials with specific electronic or optical properties. They are also fundamental to the development of chemical sensors, particularly for detecting saccharides, as the boronic acid can reversibly bind to diols.[2][15]

Conclusion

2-Fluoro-5-isobutoxyphenylboronic acid is more than a simple chemical reagent; it is a precisely engineered tool for molecular construction. Its physical properties, dictated by the isobutoxy group, ensure favorable solubility, while its chemical reactivity, governed by the interplay between the boronic acid and the ortho-fluoro substituent, enables its efficient use in robust C-C bond-forming reactions. By understanding the principles behind its stability, reactivity, and analytical behavior, researchers can confidently and effectively leverage this versatile building block to advance the frontiers of drug discovery and materials science.

References

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

-

Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

-

GlobalChemMall. (n.d.). 2-Fluoro-5-isobutoxyphenylboronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Fluoro-5-isobutoxyphenylboronic acid. Retrieved from [Link]

-

Zhong, Q., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4558–4565. Retrieved from [Link]

-

Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(12), 3049-3055. Retrieved from [Link]

-

Czerwińska, K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3426. Retrieved from [Link]

-

Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. Retrieved from [Link]

- Google Patents. (2021). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.

-

Liu, Z., & He, H. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 49(1), 42-51. Retrieved from [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. Retrieved from [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

Wang, Y., et al. (2022). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. ResearchGate. Retrieved from [Link]

-

Medicines for All Institute. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Virginia Commonwealth University. Retrieved from [Link]

-

Wang, Y., et al. (2022). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. ACS Omega, 7(26), 22359-22368. Retrieved from [Link]

-

MDPI. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 29(4), 868. Retrieved from [Link]

-

Li, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Pharmaceutics, 15(6), 1632. Retrieved from [Link]

-

People Science. (n.d.). 5-Fluoro-2-hydroxyphenylboronic acid. Retrieved from [Link]

-

Ma, R., & Shi, L. (2014). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Polymer Chemistry, 5, 1503-1518. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. people.csail.mit.edu [people.csail.mit.edu]

- 3. globalchemmall.com [globalchemmall.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bldpharm.com [bldpharm.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. ossila.com [ossila.com]

- 13. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Stability and Degradation of 2-Fluoro-5-isobutoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-isobutoxyphenylboronic acid is a key building block in modern medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the boronic acid functional group, however, introduces inherent stability challenges that can impact reaction efficiency, impurity profiles, and the overall quality of the final product. Understanding the degradation pathways and implementing strategies to mitigate them are critical for successful drug development and manufacturing.

This in-depth technical guide provides a comprehensive overview of the stability and degradation of 2-Fluoro-5-isobutoxyphenylboronic acid. We will explore the key degradation mechanisms, provide detailed protocols for stability assessment, and discuss practical strategies for stabilization. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively handle and utilize this important chemical intermediate.

I. Physicochemical Properties and Electronic Effects

2-Fluoro-5-isobutoxyphenylboronic acid possesses a unique combination of substituents that influence its reactivity and stability.

-

Fluorine Substituent: The ortho-fluoro group is strongly electron-withdrawing via the inductive effect, which increases the Lewis acidity of the boron atom. This can enhance its reactivity in desired cross-coupling reactions but may also influence its susceptibility to certain degradation pathways. The presence of a fluorine substituent generally increases the acidity of phenylboronic acids[1][2].

-

Isobutoxy Substituent: The para-isobutoxy group is an electron-donating group through resonance, which can partially offset the electron-withdrawing effect of the fluorine. This electronic balance is a key determinant of the molecule's overall stability profile.

A summary of the key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄BFO₃ |

| Molecular Weight | 212.03 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many organic solvents (e.g., methanol, THF, DMSO), sparingly soluble in water. |

II. Major Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways. For 2-Fluoro-5-isobutoxyphenylboronic acid, the following are of primary concern:

Oxidative Degradation

Oxidative degradation is a common issue for arylboronic acids, leading to the formation of the corresponding phenol.[3][4] This process, often initiated by reactive oxygen species, can significantly reduce the yield of the desired cross-coupling product. The electron density on the boron atom plays a crucial role in the rate of oxidation. While the ortho-fluoro group in 2-Fluoro-5-isobutoxyphenylboronic acid diminishes electron density on the boron, enhancing oxidative stability to some extent, the molecule is still susceptible to oxidation, particularly at physiological pH.[3]

Caption: Oxidative degradation of 2-Fluoro-5-isobutoxyphenylboronic acid.

Protodeboronation

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, resulting in the formation of 1-fluoro-4-isobutoxybenzene. This degradation pathway can be catalyzed by acid or base and is often accelerated by heat.[5][6] The presence of both an electron-withdrawing (fluoro) and an electron-donating (isobutoxy) group on the aromatic ring can influence the rate of protodeboronation. Specifically, electron-donating groups can enhance the rate and yield of acid-promoted protodeboronation.[7]

Caption: Protodeboronation of 2-Fluoro-5-isobutoxyphenylboronic acid.

Boroxine Formation (Dehydration)

In the solid state or in concentrated solutions, boronic acids can undergo intermolecular dehydration to form cyclic anhydride trimers called boroxines. This process is reversible upon the addition of water. While boroxines are generally still active in Suzuki-Miyaura coupling reactions, their formation can complicate stoichiometry calculations and may affect the physical properties of the material.

Caption: Reversible formation of boroxine from 2-Fluoro-5-isobutoxyphenylboronic acid.

III. Experimental Assessment of Stability: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to understand the stability of 2-Fluoro-5-isobutoxyphenylboronic acid under various stress conditions.[8] These studies are typically conducted prior to final formulation to rapidly screen for stability issues.[8]

A. Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

Recommended HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase, e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage over 15-20 minutes, followed by a re-equilibration step. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) |

| Injection Vol. | 10 µL |

Note: Method development and validation are essential for specific applications.

B. Forced Degradation Protocols

The following are detailed protocols for subjecting 2-Fluoro-5-isobutoxyphenylboronic acid to various stress conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

1. Hydrolytic Degradation:

Hydrolysis reactions are typically catalyzed by acid or base.[8]

-

Acidic Hydrolysis:

-

Prepare a solution of 2-Fluoro-5-isobutoxyphenylboronic acid (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M HCl (1:1).

-

Heat the solution at 60 °C for 24 hours.

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of the boronic acid (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M NaOH (1:1).

-

Maintain the solution at room temperature for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of the boronic acid (e.g., 1 mg/mL) in a mixture of acetonitrile and water (1:1).

-

Heat the solution at 60 °C for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

-

2. Oxidative Degradation:

Oxidative degradation is a common mechanism for drug degradation.[8]

-

Prepare a solution of the boronic acid (e.g., 1 mg/mL) in a mixture of acetonitrile and 3% hydrogen peroxide (1:1).

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute for HPLC analysis. Quenching the excess peroxide with a dilute solution of sodium bisulfite may be necessary before injection.

3. Thermal Degradation:

-

Place a sample of the solid 2-Fluoro-5-isobutoxyphenylboronic acid in a controlled temperature oven at a temperature below its melting point (e.g., 80 °C) for an extended period (e.g., 7 days).

-

At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

4. Photolytic Degradation:

-

Prepare a solution of the boronic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

At appropriate time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

C. Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (and % Area) |

| 0.1 M HCl | 24 h | 60 °C | [Data] | [Identify and quantify] |

| 0.1 M NaOH | 24 h | RT | [Data] | [Identify and quantify] |

| Water | 24 h | 60 °C | [Data] | [Identify and quantify] |

| 3% H₂O₂ | 24 h | RT | [Data] | [Identify and quantify] |

| Solid State Heat | 7 days | 80 °C | [Data] | [Identify and quantify] |

| Photolytic | [Time] | RT | [Data] | [Identify and quantify] |

Data to be filled in from experimental results.

Caption: Experimental workflow for forced degradation studies.

IV. Strategies for Stabilization

Based on the understanding of the degradation pathways, several strategies can be employed to enhance the stability of 2-Fluoro-5-isobutoxyphenylboronic acid.

pH Control

-

Protodeboronation: This degradation is often pH-dependent. Maintaining the pH of solutions within a specific range where the boronic acid is most stable can significantly reduce the rate of protodeboronation. This optimal pH range needs to be determined experimentally.

Use of Antioxidants

-

Oxidative Degradation: The addition of antioxidants to solutions can help to scavenge reactive oxygen species and inhibit oxidative degradation. Common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid. The compatibility and effectiveness of the antioxidant should be evaluated.

Storage and Handling

-

Solid State: Store the solid material in a well-sealed container, protected from light and moisture, at a controlled low temperature (e.g., 2-8 °C). The use of a desiccator can help to minimize water content and reduce the potential for boroxine formation and hydrolysis.

-

In Solution: Prepare solutions of 2-Fluoro-5-isobutoxyphenylboronic acid fresh whenever possible. If solutions need to be stored, they should be kept at a low temperature, protected from light, and potentially under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Formulation Strategies

-

Excipient Compatibility: When developing a formulation, it is crucial to assess the compatibility of 2-Fluoro-5-isobutoxyphenylboronic acid with all excipients to avoid any potential interactions that could accelerate degradation.

-

Complexation: In some cases, the formation of a reversible complex, for example with a diol, can protect the boronic acid functionality from degradation.

V. Conclusion

2-Fluoro-5-isobutoxyphenylboronic acid is a valuable reagent in pharmaceutical development, but its utility is intrinsically linked to its stability. A thorough understanding of its degradation pathways—primarily oxidation, protodeboronation, and boroxine formation—is paramount. By implementing robust analytical methods for stability assessment, conducting comprehensive forced degradation studies, and employing appropriate stabilization strategies such as pH control, the use of antioxidants, and proper storage and handling, researchers can ensure the quality and integrity of this critical building block. This proactive approach to stability will ultimately contribute to more efficient, reproducible, and reliable drug development processes.

References

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021057118. [Link]

-

Lima, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5847. [Link]

-

Al-Huniti, M. H., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1987-2001. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9). [Link]

-

Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 23(6), 1279. [Link]

-

Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5765-5771. [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism for oxidation of phenyl boronic acid under... [Link]

-

CCS Chemistry. (2023). Self-Reinforced Polyphenolic Nanoantioxidants. [Link]

-

PubChem. (n.d.). (4-Fluoro-2-isobutoxy-5-methylphenyl)boronic acid. [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the oxidative hydroxylation of phenylboronic acid (1 a) to obtain phenol (2 a) in the presence of SNPs−AQ heterogeneous catalyst. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12266-12276. [Link]

-

ResearchGate. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. [Link]

-

Theerthagiri, J., et al. (2020). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Catalysts, 10(9), 1041. [Link]

-

Li, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Materials Chemistry B, 5(3), 493-501. [Link]

-

GlobalChemMall. (n.d.). 2-Fluoro-5-isobutoxyphenylboronic acid. [Link]

-

National Center for Biotechnology Information. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Journal of Medicinal Chemistry, 64(18), 13247-13291. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3845-3851. [Link]

-

National Center for Biotechnology Information. (2007). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 73(17), 5555-5561. [Link]

-

ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. [Link]

-

Sci-Hub. (n.d.). Influence of fluorine substituents on the properties of phenylboronic compounds. [Link]

-

PubChem. (n.d.). (2-Chloro-5-fluoro-3-isobutoxyphenyl)boronic acid. [Link]

-

ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

National Center for Biotechnology Information. (2023). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. Journal of the American Chemical Society, 145(47), 25686-25694. [Link]

-

STEMart. (n.d.). Forced Degradation Studies. [Link]

-

ResearchGate. (n.d.). Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding... [Link]

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(38), 15637-15651. [Link]

-

Zhang, X., et al. (2015). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 7(12), 2686-2703. [Link]

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

ChemRxiv. (2020). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

National Center for Biotechnology Information. (2018). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine, 13, 729-741. [Link]

-

MDPI. (2022). The Effect of 2′F-RNA on I-Motif Structure and Stability. International Journal of Molecular Sciences, 23(10), 5568. [Link]

-

PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

-

ACS Omega. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. [Link]

-

PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]

-

National Center for Biotechnology Information. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, 15(1), 1-8. [Link]

-

PubMed. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]

-

PubMed. (2018). Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - STEMart [ste-mart.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Fluoro-5-isobutoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Fluoro-5-isobutoxyphenyl Moiety in Medicinal Chemistry

The incorporation of fluorine and fluorinated groups into pharmacologically active molecules is a widely employed strategy in modern drug discovery.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The 2-fluoro-5-isobutoxyphenyl moiety, in particular, has emerged as a valuable building block in the synthesis of novel therapeutics. Its presence has been noted in compounds targeting a range of diseases, from cancers to neurological disorders.[2][3]